

Spectroscopic comparison of 3-Chloro-3-methyl-1-butene and its isomers

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Compound of Interest

Compound Name: 3-Chloro-3-methyl-1-butene

Cat. No.: B3368806

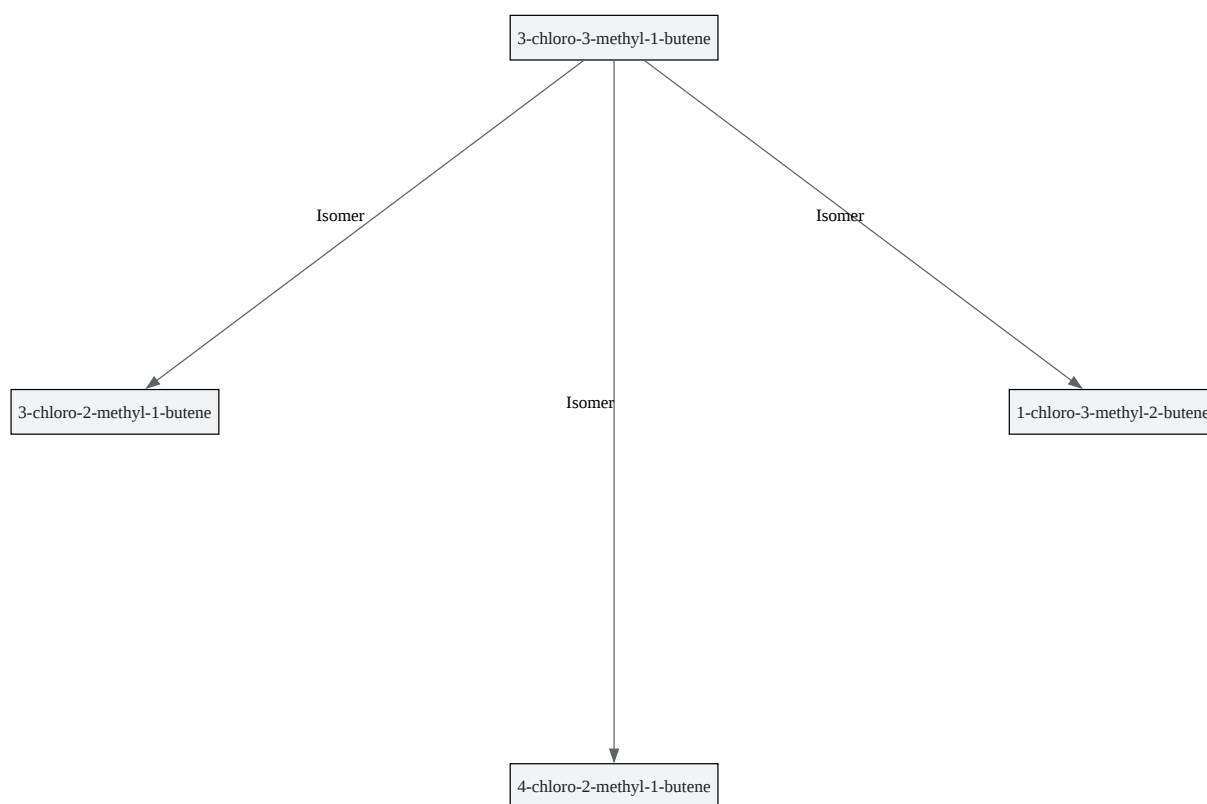
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A Spectroscopic Showdown: 3-Chloro-3-methyl-1-butene and Its Isomers

In the realm of organic chemistry, subtle shifts in molecular architecture can lead to profound differences in physical and chemical properties. This guide provides a detailed spectroscopic comparison of **3-chloro-3-methyl-1-butene** and its key isomers: 1-chloro-3-methyl-2-butene, 3-chloro-2-methyl-1-butene, and 4-chloro-2-methyl-1-butene. For researchers, scientists, and professionals in drug development, understanding the unique spectral fingerprints of these closely related compounds is crucial for identification, characterization, and quality control. This report outlines the distinctive features in their Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Mass Spectrometry (MS) data.

Isomeric Landscape

The isomers under investigation are all constitutional isomers with the chemical formula $\text{C}_5\text{H}_9\text{Cl}$. Their structural differences, primarily the location of the double bond and the chlorine atom, give rise to distinct spectroscopic properties.



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Figure 1: Isomeric relationship of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **3-chloro-3-methyl-1-butene** and its isomers.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands (cm⁻¹)

Compound	C=C Stretch	=C-H Stretch	C-Cl Stretch
3-chloro-3-methyl-1-butene	~1645	~3080	~750
1-chloro-3-methyl-2-butene	~1670	~3020	~760
3-chloro-2-methyl-1-butene	~1650	~3090	~780
4-chloro-2-methyl-1-butene	~1655	~3085	~740

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Compound	Vinyl Protons	Allylic/Alkyl Protons
3-chloro-3-methyl-1-butene	~5.9 (1H, dd), ~5.2 (2H, m)	~1.7 (6H, s)
1-chloro-3-methyl-2-butene	~5.5 (1H, t)	~4.0 (2H, d), ~1.8 (6H, s)
3-chloro-2-methyl-1-butene	~5.0 (2H, d)	~4.4 (1H, q), ~1.8 (3H, s), ~1.5 (3H, d)
4-chloro-2-methyl-1-butene	~4.9 (2H, s)	~3.5 (2H, t), ~2.5 (2H, t), ~1.8 (3H, s)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ^{13}C NMR Chemical Shifts (δ , ppm)

Compound	C=C	C-Cl	Alkyl C
3-chloro-3-methyl-1-butene[1]	~142, ~116	~70	~30
1-chloro-3-methyl-2-butene[2]	~138, ~120	~45	~25, ~18
3-chloro-2-methyl-1-butene	~145, ~112	~65	~40, ~20
4-chloro-2-methyl-1-butene	~140, ~115	~48	~42, ~22

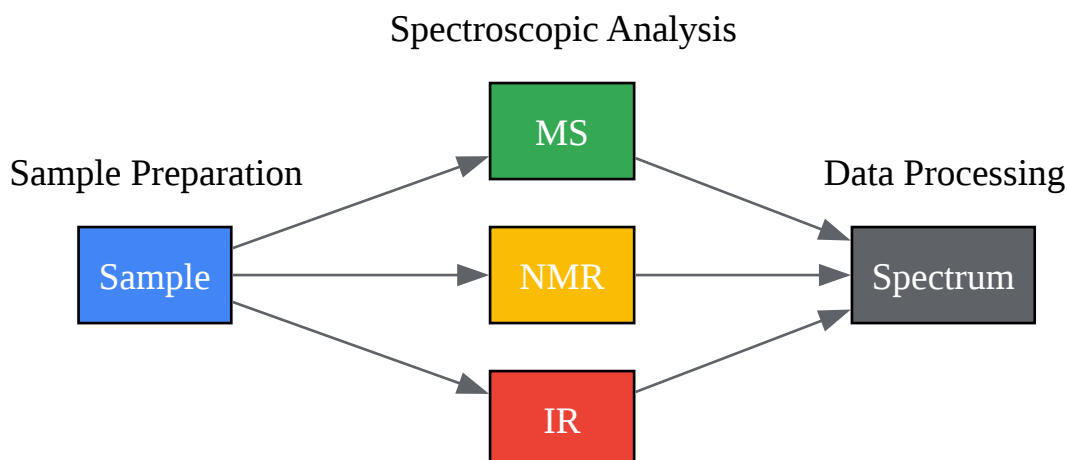
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion (M^+)	Base Peak	Other Key Fragments
3-chloro-3-methyl-1-butene[1]	104/106	69	41, 53
1-chloro-3-methyl-2-butene[2]	104/106	69	41, 55
3-chloro-2-methyl-1-butene[3]	104/106	69	41, 53
4-chloro-2-methyl-1-butene	104/106	69	41, 55

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental workflows are outlined below.



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Figure 2: General experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm^{-1} . The background spectrum of air was subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both ^1H and ^{13}C NMR, approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct injection or through a gas chromatograph (GC). The electron energy was set to a standard 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.

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References

- 1. 3-Chloro-3-methyl-1-butene | C₅H₉Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-methyl-2-butene | C₅H₉Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-methyl-1-butene | C₅H₉Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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